molecular formula C20H17NO B11430600 1-(2-methylphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(2-methylphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B11430600
M. Wt: 287.4 g/mol
InChI Key: NMMNENYLSKJXKO-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a fused ring system consisting of a quinoline core with a 2-methylphenyl substituent at the 1-position and a carbonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where an appropriate β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction typically proceeds under reflux conditions, yielding the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens, nitro groups, alkyl groups

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

1-(2-methylphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines
  • 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles

Uniqueness

1-(2-methylphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is unique due to its specific substitution pattern and the presence of a carbonyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

1-(2-methylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one

InChI

InChI=1S/C20H17NO/c1-13-6-2-4-8-15(13)17-12-19(22)21-18-11-10-14-7-3-5-9-16(14)20(17)18/h2-11,17H,12H2,1H3,(H,21,22)

InChI Key

NMMNENYLSKJXKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

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